![molecular formula C10H6ClF3N2O B1387325 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile CAS No. 1092352-56-1](/img/structure/B1387325.png)
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
Overview
Description
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (5-Cl-6-Cp-2-OH-4-CF3-NN) is a novel compound with a wide range of potential applications in science and industry. It is a member of the nicotinonitrile family, which is a group of compounds with a variety of biological and chemical properties. 5-Cl-6-Cp-2-OH-4-CF3-NN is a small molecule with a molecular weight of around 200 Da and is composed of a five-membered ring containing a nitrogen atom and a chlorine atom. It has an aromatic character, which makes it a useful intermediate for organic synthesis.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile are currently unknown . More research is needed to understand the downstream effects of this compound on cellular processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 5-chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is currently unavailable .
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Cl-6-Cp-2-OH-4-CF3-NN in laboratory experiments is that it is a small molecule with a molecular weight of around 200 Da, making it easy to handle and store. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. However, the compound is also relatively expensive, which may limit its use in some laboratory experiments.
Future Directions
The potential applications of 5-Cl-6-Cp-2-OH-4-CF3-NN are numerous and the compound has a wide range of potential future directions. These include further research into its potential as an inhibitor of enzymes involved in drug metabolism, such as CYP2C9 and DHFR, as well as its potential as an inhibitor of other enzymes, such as acetylcholinesterase. In addition, further research into its biochemical and physiological effects is
Scientific Research Applications
5-Cl-6-Cp-2-OH-4-CF3-NN has a wide range of potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of many drugs, including some anticonvulsants, anticoagulants, and anti-inflammatory drugs. In addition, it has been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folates, an important vitamin involved in the metabolism of amino acids. 5-Cl-6-Cp-2-OH-4-CF3-NN has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
properties
IUPAC Name |
5-chloro-6-cyclopropyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-6(10(12,13)14)5(3-15)9(17)16-8(7)4-1-2-4/h4H,1-2H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOJMEFNCVUACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=C(C(=O)N2)C#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130054 | |
Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile | |
CAS RN |
1092352-56-1 | |
Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-6-cyclopropyl-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.